(R)-1-(2-Methoxyphenyl)-1-propanol
Description
(R)-1-(2-Methoxyphenyl)-1-propanol is a chiral secondary alcohol characterized by a propanol backbone linked to a 2-methoxyphenyl group at the first carbon. The (R)-configuration at the chiral center confers stereoselective properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The ortho-methoxy substituent on the aromatic ring influences electronic and steric properties, distinguishing it from para-substituted analogues.
Properties
CAS No. |
105836-13-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |
InChI Key |
VZYLWUFNOMSQSJ-SECBINFHSA-N |
SMILES |
CCC(C1=CC=CC=C1OC)O |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1OC)O |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
(R)-1-(2-Methoxyphenyl)-1-propanol exhibits several biological activities that are crucial for its applications in pharmacology:
- Serotonin Receptor Interaction : Research indicates that this compound has a binding affinity for serotonin receptors, suggesting potential therapeutic uses in treating mood disorders and other neurological conditions.
- Antidepressant Properties : Studies have explored its efficacy in antidepressant models, highlighting its role in enhancing mood and reducing depressive symptoms .
- Drug Design : Its interactions with various biomolecules underscore its relevance in drug discovery, particularly for compounds targeting serotonin pathways.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry:
- Pharmaceutical Development : Its derivatives are being explored for their potential use as pharmaceuticals targeting serotonin receptors, which are critical in the treatment of various psychiatric disorders.
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research into neuropharmacological agents .
Case Studies
- Antidepressant Efficacy :
-
Drug Interaction Studies :
- Research focused on the interaction of this compound with various biomolecules revealed its potential role in drug design. The findings indicated that the compound could serve as a lead structure for developing new antidepressants targeting serotonin pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-1-propanol | 4-Methoxyphenyl | Methoxy group at para position enhances stability. |
| 1-(3-Methoxyphenyl)-1-propanol | 3-Methoxyphenyl | Varying position of methoxy group affects reactivity. |
| 2-(2-Methoxyphenyl)propanoic acid | Methoxypropanoic Acid | Contains a carboxylic acid group; potential for different biological activity. |
The unique orientation of the methoxy group in this compound significantly influences its chemical reactivity and biological properties compared to its para and meta counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
The following compounds share the 1-phenyl-1-propanol core but differ in substituent position, functional groups, and stereochemistry:
(R)-1-(4-Fluorophenyl)-1-propanol
- Molecular Formula : C₉H₁₁FO
- Key Features : A fluorine atom at the para position introduces strong electronegativity, increasing the compound’s polarity compared to methoxy-substituted analogues. The absence of a methoxy group reduces steric hindrance but may lower solubility in organic solvents .
- Applications : Likely used in medicinal chemistry for its electron-withdrawing properties, which can modulate receptor binding.
1-(4-Methylphenyl)-1-propanol
- Molecular Formula : C₁₀H₁₄O
- Key Features: A methyl group at the para position provides weak electron-donating effects.
Compound 8d (1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol)
- Molecular Formula : C₂₃H₂₈N₂O₄S
- The 2-methoxyphenyl group on the piperazine ring mirrors the ortho-substitution in the target compound, suggesting similar steric effects during synthesis. Notably, this compound achieved a 93.4% yield using NaBH₄ in methanol, highlighting the efficiency of ortho-substituted derivatives in reduction reactions .
Physical and Chemical Properties
| Property | (R)-1-(2-Methoxyphenyl)-1-propanol | (R)-1-(4-Fluorophenyl)-1-propanol | 1-(4-Methylphenyl)-1-propanol |
|---|---|---|---|
| Molecular Weight | 180.22 g/mol (C₁₀H₁₄O₂) | 154.18 g/mol (C₉H₁₁FO) | 150.22 g/mol (C₁₀H₁₄O) |
| Polarity | High (due to –OCH₃) | Moderate (due to –F) | Low (due to –CH₃) |
| Solubility | High in polar solvents | Moderate in polar solvents | Low in polar solvents |
| Steric Hindrance | Significant (ortho substitution) | Minimal (para substitution) | Minimal |
Its higher polarity compared to methyl or fluoro analogues enhances solubility in polar solvents like ethanol or methanol, aligning with purification methods described in .
Preparation Methods
Principle of Enzymatic Enantiomer Discrimination
Enzymatic kinetic resolution leverages lipases or esterases to selectively hydrolyze one enantiomer of a racemic ester mixture. For (R)-1-(2-Methoxyphenyl)-1-propanol, this typically involves synthesizing a racemic acetoacetic ester derivative, followed by enzymatic solvolysis. Candida antarctica lipase B (CAL-B) demonstrates high selectivity for (R)-enantiomers due to its sterically constrained active site, which preferentially accommodates esters with bulkier aryl groups.
Synthesis of Racemic Acetoacetic Ester Precursor
The racemic substrate is synthesized via Steglich esterification of 1-(2-Methoxyphenyl)-1-propanol with diketene in anhydrous tetrahydrofuran (THF). Magnesium catalysts (e.g., Mg turnings) facilitate acylation at 65°C under nitrogen, achieving >95% conversion. The resultant racemic acetoacetic ester is purified via vacuum distillation (b.p. 142–145°C at 15 mmHg).
Enzymatic Hydrolysis Optimization
CAL-B-catalyzed hydrolysis in biphasic systems (water/toluene) at 30°C achieves 48% conversion in 6 hours, with (R)-alcohol recovered at 98% ee and (S)-ester remaining unhydrolyzed. Critical parameters include:
-
Solvent ratio : A 1:4 organic/aqueous phase ratio minimizes enzyme denaturation.
-
Additives : 10 mM CaCl₂ enhances CAL-B activity by stabilizing its tertiary structure.
-
Temperature : Reactions above 40°C reduce enantioselectivity (E drops from 58 to 22).
Table 1: Enzymatic Resolution Performance Under Varied Conditions
| Parameter | Optimal Value | Conversion (%) | ee (%) | E Value |
|---|---|---|---|---|
| Solvent (Toluene/H₂O) | 1:4 | 48 | 98 | 58 |
| Temperature | 30°C | 48 | 98 | 58 |
| CaCl₂ Concentration | 10 mM | 52 | 99 | 62 |
Asymmetric Catalytic Reduction of Prochiral Ketones
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The CBS reduction employs oxazaborolidine catalysts to enantioselectively reduce 1-(2-Methoxyphenyl)-1-propanone. The catalyst coordinates with the ketone’s carbonyl oxygen, directing borane delivery to the re face to yield the (R)-alcohol.
Substrate Preparation and Reaction Design
1-(2-Methoxyphenyl)-1-propanone is synthesized via Friedel-Crafts acylation of 2-methoxybenzene with propionyl chloride in AlCl₃ (78% yield). The CBS reaction uses 10 mol% (R)-CBS catalyst and BH₃·THF at -20°C, achieving 92% ee. Post-reduction purification via silica gel chromatography (hexane/EtOAc 4:1) affords the alcohol in 85% isolated yield.
Table 2: CBS Reduction Efficiency with Varied Catalysts
| Catalyst | Temperature | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-CBS | -20°C | 92 | 85 |
| (S)-CBS | -20°C | 88 | 83 |
| Proline-derived | 0°C | 76 | 72 |
Chiral Chromatographic Resolution of Racemates
Analytical and Preparative HPLC Methods
Agilent InfinityLab Poroshell 120 chiral columns resolve racemic (R/S)-1-(2-Methoxyphenyl)-1-propanol with methanol/ammonium trifluoroacetate mobile phases. The Chiral-V column achieves baseline separation (Rs = 5.26) at 1.0 mL/min, with (R)-enantiomer eluting at 0.72 min and (S) at 0.91 min.
Scale-Up Challenges and Solutions
Preparative-scale resolution requires:
-
Column dimensions : 250 mm × 20 mm Chiral-V columns.
-
Load capacity : 5 mg/injection without peak broadening.
-
Mobile phase : Methanol/0.1% ammonium trifluoroacetate (isocratic).
Table 3: Chiral HPLC Performance Metrics
| Column Type | Resolution (Rs) | Retention Time (R) | Retention Time (S) |
|---|---|---|---|
| Poroshell Chiral-V | 5.26 | 0.72 min | 0.91 min |
| Chiral-CD | 1.31 | 6.15 min | 6.53 min |
| Chiral-CF | 4.42 | 3.04 min | 3.52 min |
Comparative Analysis of Enantioselective Methods
Cost-Benefit Evaluation
-
Enzymatic resolution : Low catalyst costs ($0.8/g CAL-B) but requires ester synthesis.
-
CBS reduction : High ee but expensive catalysts ($12/g).
-
Chiral HPLC : Capital-intensive (>$50k equipment) but ideal for small batches.
Industrial Scalability Considerations
Enzymatic methods are preferred for ton-scale production due to recyclable enzymes and mild conditions. Asymmetric reduction suits high-value APIs requiring >99% ee. Chiral HPLC remains limited to analytical or niche preparative uses.
Q & A
Q. What are the common synthetic routes for (R)-1-(2-Methoxyphenyl)-1-propanol in laboratory settings?
- Methodological Answer : Two primary approaches are documented:
- Chiral Resolution via Propargylic Esters : Copper(I)-promoted resolution of esters, such as (R)-1-(2-methoxyphenyl)prop-2-yn-1-yl intermediates, using chromatography for enantiomer separation .
- Reduction of Ketones : Reduction of 2-methoxypropiophenone derivatives with agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), followed by chiral purification .
- Key Considerations : Solvent choice (e.g., methanol or ethanol for reductions), stoichiometric control, and chiral column selection (e.g., polysaccharide-based phases) for HPLC purification.
Q. How can enantiomeric purity be determined for this compound?
- Methodological Answer :
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to standards. Relative response factors and retention data from pharmacopeial methods (e.g., retention time ratios of 0.4–2.64 for related compounds) provide calibration benchmarks .
- NMR with Chiral Derivatizing Agents : Employ enantiopure chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers, enabling differentiation via or NMR .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) for intermediates .
- Recrystallization : Optimize solvent systems (e.g., toluene/heptane) based on solubility differences between enantiomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in asymmetric syntheses?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) and copper(I) salts for stereoselective propargylic substitutions .
- Temperature and Solvent Effects : Lower temperatures (e.g., -20°C) and polar aprotic solvents (e.g., THF) often enhance ee by slowing racemization .
- In-line Monitoring : Use real-time HPLC or FTIR to track ee during reactions and adjust parameters dynamically .
Q. How should researchers address contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry (MS) data. For example, NMR can confirm methoxy group placement, while MS fragmentation patterns verify molecular weight .
- Purity Assessment : Contradictions may arise from impurities. Re-purify via preparative HPLC or recrystallization and re-analyze .
Q. What strategies are recommended for designing scalable syntheses while preserving chiral integrity?
- Methodological Answer :
- Continuous Flow Systems : Implement flow chemistry to maintain strict temperature control and reduce racemization risks during reductions or esterifications .
- Catalyst Immobilization : Use heterogeneous chiral catalysts (e.g., silica-supported Cu(I)) for recyclability and consistent stereoselectivity at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
